molecular formula C20H14N4O2S2 B2589388 N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021218-32-5

N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2589388
CAS No.: 1021218-32-5
M. Wt: 406.48
InChI Key: SCYNHMVXXABUAT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its antimycobacterial properties . The structure of this compound includes a benzothiazole moiety, an imidazo[2,1-b][1,3]thiazole core, and a methoxyphenyl group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S2/c1-26-13-6-4-5-12(9-13)15-10-24-16(11-27-20(24)22-15)18(25)23-19-21-14-7-2-3-8-17(14)28-19/h2-11H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYNHMVXXABUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with various aldehydes to form the imidazo[2,1-b][1,3]thiazole core . This is followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions such as microwave-assisted synthesis . The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Example Reaction Pathway:

  • Intermediate Formation :

    2-Aminothiazole+α-BromoketoneK2CO3,acetoneImidazothiazole Intermediate\text{2-Aminothiazole} + \alpha\text{-Bromoketone} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Imidazothiazole Intermediate}
  • Aryl Coupling :

    Intermediate+3-Methoxyphenylboronic AcidPd(OAc)2,Cs2CO36-(3-Methoxyphenyl)imidazothiazole\text{Intermediate} + \text{3-Methoxyphenylboronic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{Cs}_2\text{CO}_3} \text{6-(3-Methoxyphenyl)imidazothiazole}

Oxidation and Reduction Reactions

The sulfide moiety in related imidazothiazoles undergoes oxidation, while ketone groups are susceptible to reduction:

  • Oxidation : Treatment with oxone (KHSO₅) converts thioether (–S–) groups to sulfones (–SO₂–) .

  • Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups (e.g., in carboxamide side chains) to alcohols, though stability of the imidazothiazole core under these conditions varies .

Reagent Compatibility Table:

Reaction TypeReagents/ConditionsProduct
OxidationOxone, H₂O/MeOH, 0°C → RTSulfone derivatives
ReductionNaBH₄, EtOH, 0°C → RTAlcohol intermediates

Substitution Reactions

The carboxamide group at position 3 participates in nucleophilic substitution:

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the carboxamide to carboxylic acid .

  • Amination : Reaction with primary amines (e.g., benzylamine) under coupling agents (HATU, DIPEA) forms secondary amides .

Example:

R–CONH2+R’–NH2HATU, DIPEAR–CONH–R’+H2O\text{R–CONH}_2 + \text{R'–NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{R–CONH–R'} + \text{H}_2\text{O}

Demethylation of Methoxyphenyl Group

The 3-methoxyphenyl substituent undergoes demethylation under strong acidic or Lewis acidic conditions:

  • BBr₃-Mediated Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ at –78°C → RT selectively removes methyl groups to yield phenolic derivatives .

3-MethoxyphenylBBr3,CH2Cl23-Hydroxyphenyl+CH3Br\text{3-Methoxyphenyl} \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{3-Hydroxyphenyl} + \text{CH}_3\text{Br}

Functionalization of the Benzothiazole Ring

The N-(1,3-benzothiazol-2-yl) group can be modified via:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at activated positions .

  • Cross-Coupling : Buchwald-Hartwig amination with aryl halides to introduce nitrogen-based substituents .

Biological Activity and Stability

While not a direct reaction, the compound’s stability under physiological conditions is critical:

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades in acidic/alkaline environments .

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methoxyphenyl group to catechol derivatives in vivo .

Key Research Findings

  • Synthetic Efficiency : Pd-catalyzed coupling achieves >80% yield for aryl introduction .

  • Demethylation Selectivity : BBr₃ selectively demethylates the 3-methoxyphenyl group without affecting the imidazothiazole core .

  • Biological Relevance : Analogous compounds exhibit G₂/M cell-cycle arrest in cancer cells, linked to interactions with tubulin .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have shown that the compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its potent biological activities and selectivity towards certain molecular targets. Its ability to inhibit pantothenate synthetase specifically in Mycobacterium tuberculosis sets it apart from other similar compounds .

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14N4O2SC_{20}H_{14}N_{4}O_{2}S with a molecular weight of 406.5 g/mol. The structure includes a benzothiazole moiety and an imidazo-thiazole framework, which are known for their pharmacological significance.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent . For instance, derivatives of imidazo[2,1-b]thiazole have shown significant activity against Mycobacterium tuberculosis (Mtb). In one study, a related compound demonstrated an IC50 value of 2.32 μM against Mtb H37Ra, indicating potent inhibitory effects without acute toxicity towards human lung fibroblast cells (MRC-5) at concentrations above 128 μM .

Anticancer Activity

The anticancer properties of compounds containing imidazo and thiazole moieties have been extensively studied. For example, several derivatives exhibited promising cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain derivatives had IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggested that modifications on the phenyl ring significantly influenced the anticancer activity.

Summary of Biological Activities

Activity Target IC50 (μM) Reference
AntitubercularMycobacterium tuberculosis2.32
AnticancerVarious cancer cell lines< 10
AntibacterialVarious bacterial strainsVariable

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Inhibition of key enzymes : Molecular docking studies suggest that these compounds may bind to critical enzymes in Mtb, such as Pantothenate synthetase, disrupting metabolic pathways essential for bacterial survival .
  • Induction of apoptosis in cancer cells : Compounds have been shown to trigger apoptotic pathways in cancer cells through interactions with specific proteins involved in cell survival .

Case Study 1: Antitubercular Activity

In a study focused on the synthesis and evaluation of thiazole derivatives, several compounds were screened for their antitubercular activity against Mtb H37Rv strain. Among them, certain derivatives displayed MIC values as low as 3.125 μg/mL, indicating strong potential for further development .

Case Study 2: Anticancer Potential

Another research effort evaluated the cytotoxicity of imidazo-thiazole derivatives against HeLa and MIA PaCa-2 cell lines. The results revealed that specific modifications to the thiazole ring significantly enhanced cytotoxicity compared to unmodified analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing imidazo[2,1-b]thiazole derivatives like this compound?

  • Methodological Answer : A typical approach involves cyclization of precursor heterocycles (e.g., benzothiazole or thiazole intermediates) followed by functionalization. For example, ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate can be synthesized via cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate under reflux in 1,4-dioxane. Subsequent steps include ester hydrolysis (using LiOH), amide coupling (HATU/Hunig’s base), and click chemistry for triazole derivatives . Alternative methods include catalyst-free three-component reactions using aryl glyoxals, aryl amines, and 2-aminobenzothiazoles, where electronic effects of substituents influence product selectivity .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include singlet signals for methyl groups (δ 2.28 ppm) and exchangeable protons for carboxylic acids (δ 12.08 ppm) .
  • Mass Spectrometry (MS) : [M+1] peaks (e.g., m/z = 261.2) confirm molecular weight .
  • IR Spectroscopy : Used to validate functional groups like amides or methoxy substituents .
  • Melting Point Analysis : Critical for purity assessment (e.g., compounds with 238–271°C melting points in imidazothiadiazole derivatives) .

Q. What biological activities are associated with imidazo[2,1-b]thiazole scaffolds?

  • Methodological Answer : Imidazo[2,1-b]thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with methoxyphenyl groups show antitumor potential via kinase inhibition or DNA intercalation. Biological screening typically involves:

  • In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and antimicrobial susceptibility testing .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxy vs. trifluoromethyl groups) to optimize potency .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in multi-step reactions?

  • Methodological Answer :

  • Reaction Solvent/Time : Catalyst-free three-component reactions in EtOH reduce side products compared to polar solvents .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for triazole derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for cyclization steps .
  • Computational Screening : Quantum chemical calculations predict optimal conditions (e.g., solvent, temperature) to minimize byproducts .

Q. How do electronic effects of substituents influence product formation in imidazo[2,1-b]thiazole synthesis?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Promote cyclization via stabilization of intermediates. For example, aryl glyoxals with EWGs (e.g., Cl, NO2) favor benzoimidazothiazole formation over dimeric byproducts .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility but may reduce reactivity in coupling steps. Balancing EDG/EWG placement is critical for regioselectivity .

Q. What advanced techniques resolve contradictions in biological activity data?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS/MS identifies active metabolites vs. parent compound contributions .
  • Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) clarifies mechanism .
  • Dose-Response Studies : EC50/IC50 comparisons across cell lines (e.g., cancer vs. normal) confirm selectivity .

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